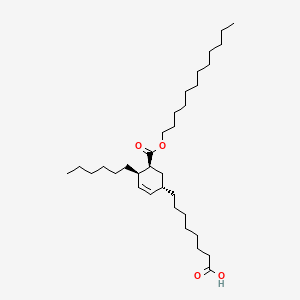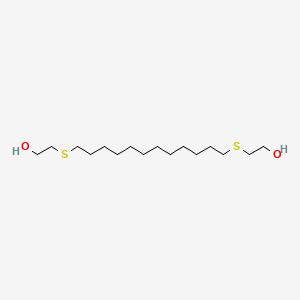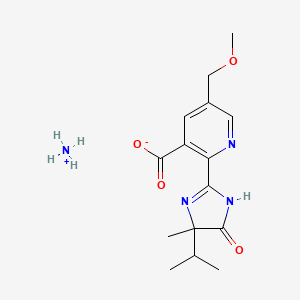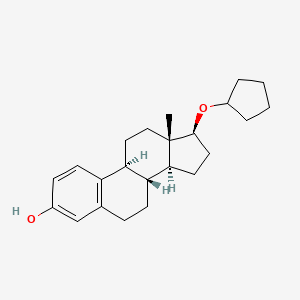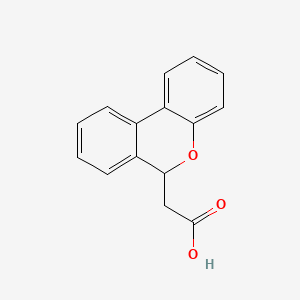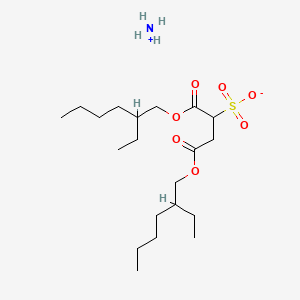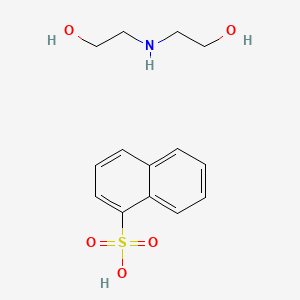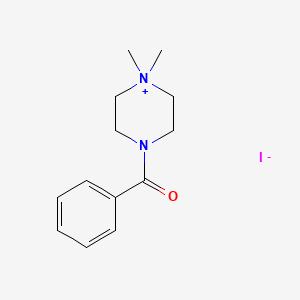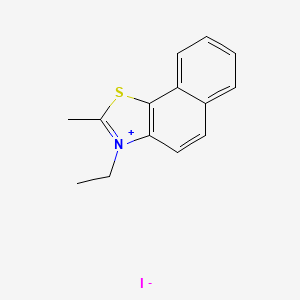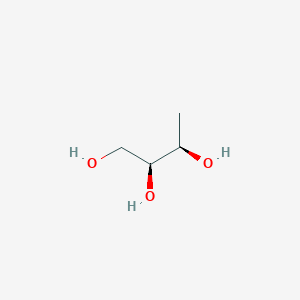
1-Deoxy-l-erythritol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deoxy-l-erythritol is a four-carbon sugar alcohol that is structurally similar to erythritol but lacks one hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Deoxy-l-erythritol can be synthesized through several methods. One common approach involves the reduction of 1-deoxy-l-erythrose using sodium borohydride (NaBH4) as a reducing agent. The reaction is typically carried out in an aqueous or alcoholic solution at room temperature.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound from glucose or other sugar substrates. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Deoxy-l-erythritol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-deoxy-l-erythrose using mild oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-deoxy-l-threitol using stronger reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 1-Deoxy-l-erythrose
Reduction: 1-Deoxy-l-threitol
Substitution: Depending on the nucleophile, products can include halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Deoxy-l-erythritol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a sugar substitute for diabetic patients.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical intermediates.
Wirkmechanismus
The mechanism by which 1-deoxy-l-erythritol exerts its effects depends on its specific application. In biological systems, it may act as a substrate or inhibitor in enzymatic reactions. Its molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in carbohydrate metabolism.
Vergleich Mit ähnlichen Verbindungen
Erythritol: A four-carbon sugar alcohol with all hydroxyl groups intact.
Threitol: Another four-carbon sugar alcohol with a different stereochemistry.
Xylitol: A five-carbon sugar alcohol commonly used as a sweetener.
Comparison: 1-Deoxy-l-erythritol is unique due to the absence of one hydroxyl group, which affects its chemical reactivity and biological activity. Compared to erythritol, it has different solubility and sweetness properties, making it suitable for specific applications where erythritol may not be ideal.
Eigenschaften
CAS-Nummer |
359875-82-4 |
|---|---|
Molekularformel |
C4H10O3 |
Molekulargewicht |
106.12 g/mol |
IUPAC-Name |
(2S,3R)-butane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m1/s1 |
InChI-Schlüssel |
YAXKTBLXMTYWDQ-DMTCNVIQSA-N |
Isomerische SMILES |
C[C@H]([C@H](CO)O)O |
Kanonische SMILES |
CC(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


